molecular formula C8H17ClOS B14454573 Octane-1-sulfinyl chloride CAS No. 72394-49-1

Octane-1-sulfinyl chloride

Cat. No.: B14454573
CAS No.: 72394-49-1
M. Wt: 196.74 g/mol
InChI Key: JVRIZVWQQKDDHK-UHFFFAOYSA-N
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Description

Octane-1-sulfinyl chloride, also known as 1-octanesulfonyl chloride, is an organosulfur compound with the molecular formula C8H17ClO2S. It is a colorless to slightly yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of octyl thiocyanate with sulfuryl chloride. In this process, sulfuryl chloride is added to octyl thiocyanate, followed by the addition of acetic acid and water. The reaction mixture is then stirred and the product is isolated .

Another method involves the oxidation of octyl thiol using hydrogen peroxide and titanium tetrachloride in acetonitrile. The reaction is carried out at room temperature, and the product is purified by extraction and drying .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process often includes additional steps for purification and quality control to ensure the product meets specific standards .

Chemical Reactions Analysis

Types of Reactions

Octane-1-sulfinyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of octane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Octane-1-sulfinyl chloride can be compared with other sulfonyl chlorides, such as:

These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.

Properties

72394-49-1

Molecular Formula

C8H17ClOS

Molecular Weight

196.74 g/mol

IUPAC Name

octane-1-sulfinyl chloride

InChI

InChI=1S/C8H17ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3

InChI Key

JVRIZVWQQKDDHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)Cl

Origin of Product

United States

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